tert-butyl N-(7-oxooxepan-4-yl)carbamate
Description
tert-Butyl N-(7-oxooxepan-4-yl)carbamate is a carbamate derivative featuring a seven-membered oxepane ring with a ketone group at the 7-position and a tert-butyl carbamate moiety at the 4-position. This compound is structurally significant due to its oxepane ring, a less common heterocyclic system compared to five- or six-membered rings, which may confer unique conformational and electronic properties. Such carbamates are frequently employed as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, or other bioactive molecules requiring rigid, oxygen-containing scaffolds .
Properties
IUPAC Name |
tert-butyl N-(7-oxooxepan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-4-5-9(13)15-7-6-8/h8H,4-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZXEVNLPPLQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)OCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-oxooxepan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 7-oxooxepan-4-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(7-oxooxepan-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: tert-butyl N-(7-oxooxepan-4-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions .
Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(7-oxooxepan-4-yl)carbamate involves its ability to act as a carbamate protecting group. It forms stable carbamate linkages with amines, which can be selectively cleaved under acidic conditions to release the free amine. This property is exploited in organic synthesis to protect amine groups during multi-step reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentyl and Cyclohexyl Carbamates
Compounds such as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) share the tert-butyl carbamate group but differ in their cyclic backbone. The hydroxycyclopentyl substituents introduce hydrogen-bonding capability and increased polarity compared to the ketone-bearing oxepane ring. These hydroxy derivatives are likely utilized in synthesizing polar pharmacophores, such as antiviral or anti-inflammatory agents, where solubility and target interactions are critical .
Key Structural Differences:
- Ring Size and Flexibility : The five-membered cyclopentyl ring imposes greater torsional strain but higher rigidity than the seven-membered oxepane.
- Functional Groups : The 7-oxo group in the oxepane derivative may enhance electrophilicity, facilitating nucleophilic reactions (e.g., condensations), whereas hydroxyl groups in cyclopentyl analogs favor derivatization via esterification or glycosylation.
Bicyclic Carbamates
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6) and tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: N/A) feature fused bicyclic systems. These structures provide enhanced three-dimensional complexity, which is advantageous for modulating selectivity in enzyme inhibition. For example, the azabicyclo[4.1.0]heptane scaffold is common in neuraminidase inhibitors or neuroactive compounds .
Comparison with Oxepane Derivative:
- Electron Density : The oxepane’s ketone group introduces electron-withdrawing character, whereas bicyclic carbamates with nitrogen (e.g., azabicyclo) may exhibit basicity, influencing pH-dependent solubility .
Piperidine and Fluorinated Carbamates
Fluorinated analogs like tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) and methyl-substituted derivatives such as tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5) highlight the role of halogenation and alkylation in optimizing pharmacokinetics. Fluorine atoms improve metabolic stability and membrane permeability, making these compounds valuable in CNS-targeted therapies .
Contrast with Oxepane Carbamate:
- Bioavailability : Fluorine’s electronegativity and small atomic radius enhance lipophilicity, whereas the oxepane’s oxygen-rich structure may favor aqueous solubility.
- Synthetic Versatility : Piperidine derivatives are more commonly used in medicinal chemistry due to established synthetic routes, whereas oxepane-based systems require specialized methods to construct the larger ring .
Data Table: Structural and Functional Comparison
| Compound Name (CAS) | Backbone Structure | Key Functional Group | Molecular Formula | Inferred Applications |
|---|---|---|---|---|
| tert-Butyl N-(7-oxooxepan-4-yl)carbamate | Oxepane | 7-keto | C₁₀H₁₇NO₄ | Protease inhibitors, scaffolds for macrocycles |
| tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate (207729-03-1) | Cyclopentane | 3-hydroxy | C₁₁H₂₁NO₃ | Polar drug intermediates |
| tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (134575-47-6) | Azabicycloheptane | 3-aza | C₁₁H₂₀N₂O₂ | Neuraminidase inhibitors |
| tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (1268520-95-1) | Piperidine | 3-fluoro | C₁₀H₁₉FNO₂ | CNS drugs, metabolic stability |
Biological Activity
Tert-butyl N-(7-oxooxepan-4-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its unique oxepan ring structure, which contributes to its biological activity. The chemical formula is , and its molecular weight is approximately 215.28 g/mol. The compound's structure is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and pathways implicated in various diseases:
- Inhibition of Enzyme Activity : Research indicates that this compound may inhibit certain enzymes related to neurodegenerative diseases, particularly those involved in amyloid-beta peptide aggregation, which is a hallmark of Alzheimer's disease.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing neuroinflammation associated with neurodegenerative conditions.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Inhibition of Aβ Aggregation | In vitro assays | 85% inhibition at 100 μM concentration |
| Study 2 | Neuroprotection in Astrocytes | Cell culture experiments | Moderate protective effect against Aβ-induced cell death |
| Study 3 | Anti-inflammatory activity | Animal model (scopolamine-induced) | Reduced TNF-α levels but not statistically significant compared to controls |
Case Study 1: In Vitro Evaluation
In a study focused on the compound's effect on astrocyte cultures exposed to amyloid-beta (Aβ), this compound demonstrated a significant reduction in cell death caused by Aβ. This suggests a protective role against oxidative stress and inflammation triggered by neurotoxic agents.
Case Study 2: In Vivo Assessment
In vivo studies utilizing a scopolamine-induced model of Alzheimer's disease showed that while the compound reduced some markers of inflammation (such as TNF-α), it did not significantly outperform established treatments like galantamine. This highlights the need for further optimization and understanding of the compound's bioavailability in the central nervous system.
Research Findings
Recent findings indicate that this compound exhibits moderate efficacy as a dual inhibitor of β-secretase and acetylcholinesterase, which are critical targets in Alzheimer's disease therapy. The compound's ability to inhibit Aβ aggregation was noted at concentrations that suggest potential therapeutic relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
